FMOC-D-DAB(Z)-OH

Description

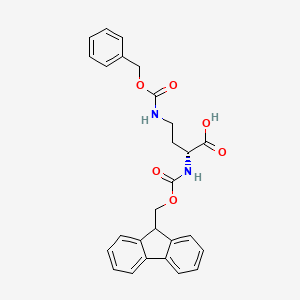

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCTCUNZLWCT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678758 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-79-5 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Advantage of Orthogonal Protection: A Technical Guide to FMOC-D-DAB(Z)-OH in Advanced Peptide Synthesis

In the intricate landscape of peptide chemistry and drug development, the precise assembly of complex molecular architectures is paramount. The ability to selectively modify a peptide chain at specific positions opens up a world of possibilities for creating novel therapeutics with enhanced stability, targeted delivery, and unique functionalities. At the core of this capability lies the strategic use of orthogonally protected amino acid building blocks. This guide provides an in-depth technical overview of one such critical reagent, N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, or FMOC-D-DAB(Z)-OH. We will delve into its chemical properties, structural significance, and field-proven applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile molecule in their synthetic endeavors.

Core Chemical and Structural Characteristics

This compound is a non-proteinogenic amino acid derivative that serves as a cornerstone in modern solid-phase peptide synthesis (SPPS). Its utility stems from the presence of two distinct and orthogonally protected amino groups, which allows for selective deprotection and subsequent functionalization of the peptide backbone.

The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in contemporary peptide synthesis due to its mild cleavage conditions.[1][] In contrast, the side-chain γ-amino group is protected by the benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive or acidic conditions.[1] This orthogonality is the key to its power, offering chemists precise control over the synthetic pathway.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 252049-08-4 | [3] |

| Molecular Formula | C27H26N2O6 | [3] |

| Molecular Weight | 474.5 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | ~118 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DCM | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C | [4] |

The Power of Orthogonality in Peptide Synthesis

The primary application of this compound lies in its ability to facilitate the synthesis of complex peptides, such as branched and cyclic peptides.[1][5] The orthogonal protection scheme allows for the linear assembly of the peptide chain using standard Fmoc-based SPPS protocols. Once the main chain is synthesized, the Z-group on the DAB side chain can be selectively removed on-resin, exposing a primary amine for further modification.[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. The following diagram illustrates the key steps:

Figure 1: General workflow for the incorporation and modification of this compound in SPPS.

Experimental Protocol: Incorporation of this compound

The following is a generalized protocol for the coupling of this compound during manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure the complete consumption of free primary amines.[5]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

Selective Deprotection of the Z-Group

The selective removal of the benzyloxycarbonyl (Z) group from the DAB side chain is a critical step that enables the synthesis of more complex peptide architectures. This can be achieved through catalytic transfer hydrogenation, which offers a mild and efficient method for on-resin deprotection.

Experimental Protocol: On-Resin Z-Group Deprotection

Materials:

-

Peptide-resin containing the DAB(Z) residue

-

Formic acid (HCOOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or DMF as the solvent

Procedure:

-

Resin Preparation: Swell the peptide-resin in the chosen solvent (e.g., DMF).

-

Catalyst Addition: Add 10% Pd/C catalyst to the resin suspension. The amount of catalyst can be optimized but is typically used in excess relative to the peptide.

-

Hydrogen Donor Addition: Add formic acid as the hydrogen donor.[3]

-

Reaction: Gently agitate the reaction mixture at room temperature. The reaction time can vary from minutes to a few hours and should be monitored for completion.

-

Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the Pd/C catalyst.

-

Washing: Thoroughly wash the resin with the reaction solvent and then with other appropriate solvents to remove any residual reagents.

The now-exposed γ-amino group is ready for subsequent modification, such as the attachment of another peptide chain to create a branched peptide or cyclization with the N-terminus to form a cyclic peptide.

Synthesis of Branched and Cyclic Peptides

The ability to selectively deprotect the DAB side chain is instrumental in the synthesis of branched and cyclic peptides, which often exhibit improved biological activity and stability compared to their linear counterparts.

Branched Peptide Synthesis

Following the selective removal of the Z-group, a second peptide chain can be assembled on the exposed γ-amino group using standard Fmoc-SPPS protocols. This allows for the creation of well-defined branched peptides with precise control over the branching point and the sequence of the branched chain.

Cyclic Peptide Synthesis

For on-resin cyclization, after the linear peptide has been assembled and the Z-group removed from the DAB residue, the N-terminal Fmoc group is also removed. The exposed N-terminal amine can then be coupled with the side-chain amine of the DAB residue using a suitable coupling reagent to form a cyclic peptide.[4][6]

Figure 2: Pathways for branched and cyclic peptide synthesis using this compound.

Analytical Characterization

The purity and identity of the synthesized peptides must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for this purpose.

HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of synthetic peptides.[7] Peptides are separated based on their hydrophobicity. The inclusion of the D-DAB(Z) residue will influence the retention time of the peptide.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).[8]

-

Detection: Peptides are typically detected by UV absorbance at 210-220 nm, which corresponds to the peptide bond.[9] The presence of aromatic residues from the Fmoc and Z groups (if not cleaved) will also contribute to absorbance at higher wavelengths.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[10] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides. Tandem mass spectrometry (MS/MS) can be used for de novo sequencing to confirm the amino acid sequence of the peptide.[11][12]

Conclusion

This compound is a powerful and versatile building block in the arsenal of peptide chemists. Its unique orthogonal protection scheme provides the flexibility and control necessary to synthesize complex and novel peptide architectures. By understanding its chemical properties and mastering the experimental protocols for its incorporation and selective deprotection, researchers can unlock new avenues in drug discovery and the development of next-generation peptide-based therapeutics. The ability to create branched and cyclic peptides with enhanced biological properties underscores the strategic importance of this valuable reagent.

References

- Vertex AI Search. (n.d.). Fmoc-dab(z)-oh, min 95%, 1 gram.

- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH CAS#: 252049-08-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.

- RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.

- Benchchem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.

- ResearchGate. (n.d.). Solid-phase synthesis of homodetic cyclic peptides from Fmoc-MeDbz-resin.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.

- PubMed. (2014, June 20). Fmoc-based synthesis of disulfide-rich cyclic peptides.

- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-L-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- PMC. (2022, March 29). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.

- The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.

- ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution | Request PDF.

- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- (2026, January 4). The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Scribd. (n.d.). CTHreview | PDF | Ester | Catalysis.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- (2022, April 7). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- MedChemExpress.com. (n.d.). Fmoc-D-Dab(Boc)-OH | Amino Acid Derivatives.

- (n.d.). Fmoc Resin Cleavage and Deprotection.

- ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group | Request PDF.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- PMC. (n.d.). HPLC Analysis and Purification of Peptides.

- PMC. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- PubChem. (n.d.). 2,4-Diaminobutyric acid.

- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.

- Creative Proteomics. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry.

- PubMed. (n.d.). Taxonomic Significance of 2,4-diaminobutyric Acid Isomers in the Cell Wall Peptidoglycan of Actinomycetes and Reclassification of Clavibacter Toxicus as Rathayibacter Toxicus Comb. Nov.

- Wikipedia. (n.d.). De novo peptide sequencing.

- (n.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates.

- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.

- Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.

- ResearchGate. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin.

- Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.

- Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 6). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides.

- PMC. (n.d.). DIAmeter: matching peptides to data-independent acquisition mass spectrometry data.

- UCSD Proteomics. (n.d.). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry.

Sources

- 1. nbinno.com [nbinno.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. agilent.com [agilent.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 12. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

The Keystone of Complexity: An In-depth Technical Guide to Orthogonal Protection in Fmoc-D-Dab(Z)-OH

Foreword: Beyond the Linear Chain

In the sophisticated landscape of peptide chemistry and drug development, progress is often defined by our ability to construct molecules with intricate, three-dimensional architectures. The linear sequence of amino acids is merely the opening chapter; the true narrative of biological activity unfolds in the complex topologies of branched, cyclic, and bicyclic peptides. Achieving such complexity requires a level of synthetic control that is both precise and adaptable. This guide delves into the core of that control, focusing on a single, powerful building block: N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid , or Fmoc-D-Dab(Z)-OH .

This is not a mere catalog of protocols. It is a deep dive into the strategic thinking and mechanistic principles that underpin the use of this reagent. We will explore the "why" behind the "how," providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the full potential of orthogonal protection in their synthetic endeavors.

The Principle of Orthogonality: A Tale of Two Protectors

The utility of this compound is rooted in the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] In this molecule, the non-proteinogenic amino acid, D-2,4-diaminobutyric acid (Dab), possesses two amine functionalities: the α-amino group, integral to the peptide backbone, and the γ-amino group on the side chain. Each is masked by a protector with a unique chemical lability.

-

The Fmoc Group (Base-Labile): The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protector is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[2] This allows for the iterative, stepwise assembly of the main peptide chain in standard Solid-Phase Peptide Synthesis (SPPS).

-

The Z Group (Removable by Hydrogenolysis): The side-chain γ-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is robust and stable to the basic conditions used to remove the Fmoc group. Its removal is most commonly and cleanly achieved under reductive conditions, specifically catalytic hydrogenolysis.[2]

This orthogonality is the cornerstone of its utility. A chemist can build a full-length peptide chain using the standard Fmoc-SPPS strategy, and then, at a chosen moment, selectively deprotect the Dab side chain to introduce a branch point, initiate a cyclization, or conjugate another molecule, all without disturbing the rest of the peptide.[2]

Molecular Architecture of this compound

Below is a representation of the molecular structure, highlighting the key functional groups.

Caption: Structure of this compound with orthogonal protecting groups.

The Synthetic Workflow: A Self-Validating System

The true power of this reagent is realized in its application. The following sections provide detailed, field-tested protocols for the selective deprotection of the Fmoc and Z groups. Each protocol is designed to be a self-validating system, with built-in checkpoints and an explanation of the underlying causality.

Protocol 1: Selective Deprotection of the α-N-Fmoc Group

This procedure is a standard step in the iterative cycle of Fmoc-based SPPS. Its purpose is to expose the α-amino group for the coupling of the next amino acid in the sequence.

Methodology:

-

Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide resin) in DMF for at least 1 hour in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5 minutes.

-

Second Deprotection: Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. This two-step process ensures complete removal, especially for sterically hindered residues.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.

Causality and In-Process Validation:

-

Why Piperidine? Piperidine is a secondary amine that acts as a mild base to initiate the deprotection mechanism. Crucially, it also serves as a scavenger for the highly reactive dibenzofulvene (DBF) byproduct, forming a stable adduct that is easily washed away.[4]

-

Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The piperidine abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the collapse of the carbamate and the release of CO₂, DBF, and the free amine.[4]

-

Quantitative Monitoring: The formation of the DBF-piperidine adduct can be monitored by UV-Vis spectrophotometry at approximately 300-302 nm.[5] This provides a quantitative method to confirm that the deprotection is complete before proceeding to the next coupling step, preventing deletion sequences in the final peptide.

Caption: Workflow for selective Fmoc-group deprotection.

Protocol 2: Selective Deprotection of the γ-N-Z (Cbz) Group

This procedure is performed after the main peptide chain has been assembled. It selectively unmasks the Dab side-chain amine for subsequent modification.

Methodology (Catalytic Transfer Hydrogenation):

-

Resin Preparation: After completion of the linear peptide synthesis, wash the peptidyl-resin thoroughly with DCM and then with the reaction solvent (e.g., methanol or ethanol).

-

Reaction Setup: Suspend the resin in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. A typical loading is 10-20% by weight relative to the peptide-resin.

-

Hydrogen Source: Add a hydrogen donor, such as ammonium formate (3-5 equivalents relative to the peptide).[6] This method, known as catalytic transfer hydrogenation, is often safer and more convenient than using hydrogen gas.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Work-up: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[6] Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM. The resin now bears a peptide with a free γ-amino group on the Dab residue, ready for cyclization or branching.

Causality and Strategic Choices:

-

Why Hydrogenolysis? This method is exceptionally clean. The mechanism involves the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[4] These are volatile and easily removed.

-

Catalyst Considerations: The efficiency of Pd/C catalysts can vary. Factors such as palladium particle size, distribution on the carbon support, and oxidation state can significantly impact reaction times and yields.[7] Catalyst poisoning can occur, especially with sulfur-containing peptides, which may necessitate higher catalyst loadings or alternative deprotection methods.[8]

-

Orthogonal Integrity: This reductive cleavage is completely orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-SPPS, ensuring the integrity of the rest of the peptide.

Caption: Mechanism of Z (Cbz) deprotection via catalytic hydrogenolysis.

Applications in Advanced Peptide Design

The true value of this compound lies in the complex structures it enables. The ability to selectively functionalize the side chain opens a gateway to peptides with enhanced therapeutic properties.

Synthesis of Branched and Bicyclic Peptides

Branched and bicyclic peptides often exhibit increased receptor affinity, enhanced stability against proteolysis, and improved pharmacokinetic profiles.[9] The workflow is a logical extension of the protocols described above:

-

Linear Synthesis: Synthesize the linear peptide backbone on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching or cyclization point.

-

Selective Side-Chain Deprotection: After completing the linear sequence, perform the selective deprotection of the Z group on the Dab side chain using catalytic hydrogenolysis (Protocol 2).

-

On-Resin Modification:

-

Branching: A second peptide chain can be synthesized directly onto the newly freed γ-amino group.

-

Cyclization: The γ-amino group can be coupled with the N-terminal amine (side-chain-to-tail cyclization) or another activated side chain on the peptide to form a cyclic structure.[10]

-

Case Study: Antimicrobial Peptides (AMPs)

The development of novel antimicrobial agents is a critical area of research. AMPs often derive their function from a specific amphipathic structure. The incorporation of D-amino acids, like D-Dab, is a known strategy to increase the stability of these peptides against bacterial proteases.[11][12] Using this compound allows for the creation of stabilized AMPs and provides a handle for further modification, such as conjugation to targeting moieties or polymers to improve their therapeutic index.

Quantitative Data and Performance Metrics

The efficiency of deprotection reactions is paramount for achieving high purity in the final product.

| Parameter | α-N-Fmoc Deprotection | γ-N-Z (Cbz) Deprotection |

| Reagent | 20% Piperidine in DMF | H₂ with 10% Pd/C or Ammonium Formate with 10% Pd/C |

| Typical Time | 5 + 15 min | 2 - 24 hours |

| Temperature | Room Temperature | Room Temperature to 60°C[4] |

| Monitoring | UV-Vis (~301 nm)[9] | LC-MS |

| Typical Yield | >99% (for complete deprotection) | Generally high, but substrate and catalyst dependent |

| Key Byproducts | Dibenzofulvene-piperidine adduct | Toluene, CO₂ |

Conclusion: A Tool for Innovation

This compound is more than just a protected amino acid; it is an enabling tool for sophisticated peptide design. Its inherent orthogonality provides the synthetic chemist with the freedom to construct complex molecular architectures that are inaccessible through purely linear synthesis. By understanding the distinct mechanisms of deprotection and leveraging the robust protocols available, researchers can confidently build the next generation of peptide-based therapeutics and research tools. The principles of orthogonal protection, exemplified by this versatile reagent, will continue to be a driving force in the innovation of drug discovery and materials science.

References

-

Teixidó, M., Altamura, M., Quartara, L., Giolitti, A., Maggi, C. A., Giralt, E., & Albericio, F. (n.d.). Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from [Link]

-

AA Blocks. (n.d.). 252049-08-4 | MFCD02259487 | Fmoc-Dab(Z)-OH. Retrieved from [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]

-

Paik, Y., & Pei, D. (2012). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]

-

Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]

-

Park, D. I., et al. (2016). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from [Link]

-

Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Applied Catalysis A: General. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-Dab-OH.HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc‐protected β,γ‐diAAs. Retrieved from [Link]

-

Herzon, S. B., & Popp, B. V. (2012). The Kinetic Features of the Palladium‐Catalyzed Hydrogenolysis of Nitriles and Amines. ChemCatChem. Retrieved from [Link]

-

Chen, J., et al. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

-

Li, J., et al. (2014). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kinetic Features of the Palladium‐Catalyzed Hydrogenolysis of Nitriles and Amines | Semantic Scholar [semanticscholar.org]

- 9. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Fmoc-D-Dab(Z)-OH in Peptide Synthesis: From Core Principles to Advanced Applications

Introduction: The Imperative for Complexity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding frontier. Their high specificity, potency, and lower toxicity profiles compared to small molecules have made them invaluable therapeutic agents. However, linear peptide sequences often suffer from metabolic instability and poor pharmacokinetic properties. To overcome these limitations, researchers are increasingly turning to more complex architectures, such as branched, cyclic, and stapled peptides. The synthesis of these sophisticated molecules requires a specialized chemical toolkit, chief among which are orthogonally protected amino acid building blocks.

This guide provides an in-depth exploration of one such critical reagent: Nα-Fmoc-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid (Fmoc-D-Dab(Z)-OH) . We will dissect the strategic advantages of its unique protecting group scheme, provide detailed, field-proven protocols for its incorporation and manipulation in solid-phase peptide synthesis (SPPS), and discuss troubleshooting strategies to ensure successful outcomes. This document is intended for researchers, scientists, and drug development professionals who are looking to expand their peptide synthesis capabilities and harness the power of non-canonical amino acids to create next-generation peptide therapeutics.

The Principle of Orthogonal Protection: The Key to Selective Functionalization

The utility of this compound lies in its orthogonal protection strategy.[1] In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a molecule.[2]

This compound possesses two such protecting groups:

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group, readily cleaved by a secondary amine such as piperidine. It serves as the temporary protecting group for the α-amine, removed at each cycle of peptide chain elongation in standard Fmoc-SPPS.[2]

-

The Nγ-Z (benzyloxycarbonyl or Cbz) group: This protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive conditions (catalytic hydrogenolysis) or by strong acids. This stability to the routine SPPS deprotection steps makes it an ideal "permanent" side-chain protecting group that can be selectively removed at a later stage for side-chain modification.[3]

This elegant two-tiered protection scheme allows for the construction of a linear peptide chain using standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain to introduce branching, cyclization, or the attachment of payloads such as small molecule drugs or imaging agents.

Caption: Logical workflow for the use of this compound in peptide synthesis.

Incorporation of this compound into a Peptide Sequence: A Step-by-Step Protocol

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The following is a detailed methodology for manual synthesis.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

N-terminal Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes. Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Selective On-Resin Deprotection of the Z-Group

Once the desired linear peptide sequence has been assembled, the γ-amino group of the Dab residue can be selectively deprotected. Two primary methods are employed: catalytic hydrogenolysis and acidolysis.

Method 1: Catalytic Hydrogenolysis

This is the milder of the two methods and is generally preferred if the peptide sequence does not contain other functional groups susceptible to reduction.

Materials:

-

Palladium on carbon (Pd/C, 10%)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Hydrogen source (hydrogen balloon or Parr hydrogenator)

Protocol:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP.

-

Catalyst Addition: Add Pd/C (0.2 equivalents relative to the peptide) to the resin suspension.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenator. Purge the vessel with hydrogen.

-

Reaction: Agitate the mixture at room temperature under a hydrogen atmosphere for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with DMF and DCM.

Method 2: Acidolysis

This method is faster but requires careful control to avoid premature cleavage of the peptide from acid-labile resins.

Materials:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

Protocol:

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Cleavage Cocktail Preparation: Prepare a solution of 25-30% TFA in DCM with 2.5% TIS.

-

Deprotection: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by LC-MS analysis of a cleaved aliquot.

-

Washing: Drain the cleavage solution and immediately wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF and DCM.

| Parameter | Catalytic Hydrogenolysis | Acidolysis (TFA/DCM) |

| Reagents | Pd/C, H₂ | TFA, DCM, TIS |

| Conditions | Room temperature, 12-24 h | Room temperature, 1-2 h |

| Advantages | Mild conditions, high selectivity | Faster reaction time |

| Disadvantages | Slower, potential for catalyst poisoning | Harsher conditions, risk of side reactions and premature cleavage |

| Compatibility | Not compatible with reducible groups (e.g., Cys(Trt)) | Broad compatibility, but requires careful optimization |

Table 1: Comparison of Z-group deprotection methods.

On-Resin Side-Chain Functionalization: A Protocol for Acylation

Following the selective deprotection of the Dab side chain, the newly liberated amine is available for a wide range of chemical modifications. The following protocol details a standard acylation reaction.

Caption: Workflow for the on-resin acylation of the Dab side chain.

Materials:

-

Carboxylic acid of interest

-

HBTU or HATU

-

DIPEA

-

DMF

Protocol:

-

Resin Preparation: The peptide-resin with the deprotected Dab side chain should be washed and swelled in DMF.

-

Activation: In a separate vial, dissolve the carboxylic acid (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction using the Kaiser test. A negative result indicates complete acylation.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Peptide Purification

Once all modifications are complete, the final peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.

Materials:

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

| Problem | Potential Cause | Recommended Solution |

| Incomplete coupling of this compound | Steric hindrance from the Z-group and the growing peptide chain. | - Use a more powerful coupling reagent like HATU. - Double couple (repeat the coupling step). - Increase the coupling time. |

| Incomplete Z-group deprotection by hydrogenolysis | Catalyst poisoning by sulfur-containing residues (Met, Cys). | - Use a higher catalyst loading. - If the sequence allows, consider using the acidolysis method. |

| Premature peptide cleavage during Z-group deprotection by acidolysis | The linker is too acid-labile. | - Use a more acid-stable linker (e.g., PAM resin instead of Wang resin). - Reduce the TFA concentration or the reaction time and carefully monitor the progress. |

| Side-chain acylation at other residues | Incomplete protection of other nucleophilic side chains (e.g., Lys, Orn). | - Ensure that all other reactive side chains are properly protected with acid-stable protecting groups (e.g., Boc). |

Table 2: Common troubleshooting strategies.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound is a powerful and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy provides chemists with the flexibility to introduce a wide array of modifications with a high degree of control. By understanding the core principles of its use and following robust, optimized protocols, researchers can unlock the full potential of this reagent to create novel peptide therapeutics with enhanced stability, potency, and pharmacokinetic profiles. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in both academic and industrial research settings.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.[4]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.[1]

-

BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Retrieved from a relevant BenchChem technical guide.[5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. Retrieved from a relevant NINGBO INNO PHARMCHEM technical article.[3]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][6]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from a relevant CDN protocol document.[7]

Sources

- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Stereochemical Dichotomy of FMOC-DAB(Z)-OH: A Guide to Strategic Peptide Design

An In-depth Technical Guide

Abstract

In the landscape of advanced peptide synthesis, non-proteinogenic amino acids serve as powerful tools for modulating the therapeutic properties of peptides. Among these, 2,4-diaminobutyric acid (Dab) offers a unique scaffold for introducing branching, cyclization, or conjugation points. The strategic selection of its stereoisomers, specifically FMOC-D-DAB(Z)-OH and FMOC-L-DAB(Z)-OH, is a critical decision point in peptide design, with profound implications for secondary structure, proteolytic stability, and ultimate biological function. This guide provides a comprehensive analysis of these two building blocks, elucidating the causality behind their selection and offering field-proven protocols for their application. We will explore the foundational principles of their stereochemistry, the logic of their orthogonal protection scheme, and the divergent paths they create in the development of novel peptide therapeutics.

Introduction

The precise control of molecular architecture is paramount in the synthesis of complex, bioactive peptides. The incorporation of non-standard amino acids is a cornerstone of modern peptidomimetic and drug development strategies, allowing researchers to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[1] 2,4-Diaminobutyric acid (Dab), a homolog of lysine, is particularly valuable due to its side chain primary amine, which provides a reactive handle for a variety of chemical modifications.[1]

To be effectively utilized in Solid-Phase Peptide Synthesis (SPPS), Dab requires a sophisticated protection strategy. The use of an Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group and a side-chain Nγ-Z (benzyloxycarbonyl) group represents a classic example of an orthogonal system.[2] The Fmoc group is labile to mild base, enabling stepwise elongation of the peptide chain, while the Z-group is stable to these conditions but can be removed using distinct reductive or strong acid methods.[3][4][5] This orthogonality is the key to selectively functionalizing the side chain at specific stages of the synthesis.[2]

This guide moves beyond the general utility of FMOC-DAB(Z)-OH to focus on the critical, and often overlooked, implications of the stereocenter at the alpha-carbon. The choice between the D-(Dextrorotatory) and L-(Levorotatory) enantiomers is not arbitrary; it is a strategic decision that dictates the peptide's conformational preference, its resistance to enzymatic degradation, and its interaction with chiral biological targets.

Chapter 1: Molecular Architecture and Stereochemistry

The fundamental difference between this compound and FMOC-L-DAB(Z)-OH lies in the three-dimensional arrangement of the substituents around the chiral α-carbon. While they share the same molecular formula (C₂₇H₂₆N₂O₆) and molecular weight (474.51 g/mol ), their spatial orientation makes them non-superimposable mirror images, or enantiomers.[6][7]

-

FMOC-L-DAB(Z)-OH : This is the (S)-enantiomer, corresponding to the configuration of naturally occurring amino acids in proteins.[7][8] Its use generally maintains the native backbone conformation of a peptide chain.

-

This compound : This is the (R)-enantiomer. The incorporation of a D-amino acid is a deliberate disruption of the natural L-configuration of a peptide backbone.[6][9]

This stereochemical difference is the primary determinant of the distinct properties these building blocks impart to a peptide.

Chapter 2: The Logic of Orthogonal Protection

The power of these reagents in complex peptide synthesis stems from their orthogonal protecting groups, which function as a self-validating system, allowing for precise, sequential chemical manipulations.[2][10]

-

Nα-Fmoc Group : This group protects the alpha-amino function during the coupling of the carboxylic acid to the preceding amino acid in the sequence. It is stable to acidic and hydrogenolytic conditions but is quantitatively removed by mild bases, typically a solution of piperidine in DMF.[3][11] This deprotection regenerates the N-terminal amine of the growing peptide chain, preparing it for the next coupling cycle.[12]

-

Nγ-Z (Cbz) Group : The benzyloxycarbonyl group protects the side-chain amine. It is robust and stable to the repeated basic treatments required for Fmoc removal during SPPS.[13] This stability is crucial to prevent unwanted side-chain acylation or polymerization. The Z-group is typically removed at the end of the synthesis during the final cleavage step with strong acids (e.g., HF, TFA cocktails) or, for selective on-resin modification, via catalytic hydrogenation (e.g., H₂/Pd), which does not affect other acid-labile protecting groups.[4][5]

This orthogonal scheme enables advanced synthetic strategies, such as:

-

On-resin side-chain labeling : The Z-group can be selectively removed on the solid support to attach fluorophores, chelating agents, or other moieties.

-

Peptide branching : A second peptide chain can be synthesized from the deprotected Dab side-chain amine.

-

Head-to-side-chain cyclization : The deprotected side-chain amine can be cyclized with the N-terminal carboxyl group.

Chapter 3: The Profound Impact of Stereochemistry

The choice between D and L isomers has dramatic consequences for the resulting peptide's physicochemical and biological properties.

Modulation of Secondary Structure

Natural peptides composed exclusively of L-amino acids readily adopt well-defined secondary structures like right-handed α-helices and β-sheets. The introduction of a D-amino acid can significantly alter this conformational landscape.[14]

-

Disruption of Helices : A single D-amino acid can act as a "helix breaker," disrupting the formation of a stable α-helix.[14]

-

Induction of Turns : D-amino acids, particularly D-proline, are powerful inducers of β-turns and β-hairpins.[15] This is a key strategy in peptidomimetic design to lock a peptide into a specific bioactive conformation that mimics a turn region of a larger protein.

-

Altered Supramolecular Assembly : In self-assembling peptides, the presence of both D- and L-amino acids can remove steric clashes between side chains, allowing for more favorable intermolecular packing and the formation of ordered nanostructures.[15]

Enhancement of Proteolytic Stability

This is arguably the most significant practical advantage of incorporating D-amino acids. Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific. Their active sites have evolved to recognize and cleave peptide bonds between L-amino acids.[16]

-

Steric Hindrance : A D-amino acid residue is not recognized by the active site of most proteases.[17] This steric block renders the adjacent peptide bonds resistant to enzymatic cleavage, dramatically increasing the peptide's half-life in biological fluids.[16]

-

Global vs. Local Protection : Even a single D-amino acid substitution can confer significant protection. Peptides composed entirely of D-amino acids (known as retro-inverso peptides) can exhibit exceptional stability.[16]

Alteration of Biological Activity

Since biological targets like receptors and enzymes are chiral, their interactions with peptides are stereospecific. Changing an L-amino acid to a D-amino acid can have several outcomes:

-

Abolished Activity : If the specific side chain and its L-configuration are critical for binding, substitution with a D-isomer will likely eliminate biological activity.

-

Enhanced Activity : In some cases, a D-amino acid may orient the surrounding side chains more favorably for receptor binding, leading to increased potency.

-

Novel Activity : The altered conformation may lead to binding at a different site or to a completely different receptor, resulting in a new biological activity.

Chapter 4: Strategic Selection and Applications

The decision to use this compound or FMOC-L-DAB(Z)-OH should be driven by the desired final properties of the peptide.

-

Choose FMOC-L-DAB(Z)-OH when:

-

The goal is to maintain the natural L-backbone conformation.

-

The Dab residue is used as a lysine analog for introducing a positive charge or as a scaffold for branching/cyclization without disrupting the native structure.

-

The peptide is intended for in vitro assays where proteolytic stability is not a concern.

-

-

Choose this compound when:

Chapter 5: Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may require optimization based on the specific sequence and resin.

Protocol 1: Standard Coupling of FMOC-D/L-DAB(Z)-OH

This protocol describes the incorporation of the Dab derivative onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation : Swell the peptide-resin (1 eq.) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

Amino Acid Activation : In a separate vessel, dissolve FMOC-D/L-DAB(Z)-OH (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.[1]

-

Coupling Reaction : Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

Monitoring : Perform a qualitative Kaiser test to monitor for the absence of free primary amines.[1] A negative result (yellow beads) indicates successful coupling. If the test is positive, the coupling step may be repeated.

-

Washing : Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

-

Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash thoroughly as in step 5. The resin is now ready for the next coupling cycle.[11]

Protocol 2: On-Resin Selective Deprotection of the Z-Group

This protocol is for removing the side-chain Z-group while the peptide remains attached to the resin.

-

Resin Preparation : Swell the peptide-resin containing the Dab(Z) residue in DCM.

-

Hydrogenolysis : Suspend the resin in a suitable solvent mixture (e.g., DMF/DCM). Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C). Purge the vessel with hydrogen gas (or use a hydrogen source like formic acid) and stir the reaction for 2-24 hours.

-

Catalyst Removal : Filter the resin to remove the palladium catalyst and wash extensively with DMF and DCM.

-

Verification : Confirm the removal of the Z-group by mass spectrometry analysis of a small cleavage sample. The side-chain amine is now available for further functionalization.

Protocol 3: Global Deprotection and Resin Cleavage

This is the final step to obtain the crude peptide.

-

Resin Preparation : Wash the final peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature. The Z-group will be cleaved by the strong acid.

-

Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation : Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Chapter 6: Data Summary and Characterization

The choice between the D- and L-isomers is a critical design parameter that significantly influences the final product.

| Property | FMOC-L-DAB(Z)-OH | This compound |

| Stereochemistry | (S)-enantiomer | (R)-enantiomer |

| Backbone Conformation | Maintains natural L-configuration | Disrupts L-configuration; can induce turns |

| Proteolytic Stability | Susceptible to degradation | High resistance to degradation[16] |

| Primary Application | Scaffolding, branching, Lysine isostere | Enhancing stability, peptidomimetics[17] |

| CAS Number | 252049-08-4[7] | 387824-79-5[9] |

Analytical Characterization : After synthesis, it is crucial to verify the integrity of the final peptide. High-Performance Liquid Chromatography (HPLC) is used for purification and purity assessment. Mass Spectrometry (MS) confirms the correct molecular weight, verifying the incorporation of the Dab residue and the removal of all protecting groups. For peptides where stereochemical integrity is paramount, chiral amino acid analysis or chiral chromatography can be employed to confirm the absence of racemization.

Conclusion

This compound and FMOC-L-DAB(Z)-OH are not interchangeable reagents. They are distinct molecular tools that offer peptide chemists precise control over the stereochemical and, consequently, the biological properties of their synthetic targets. The L-isomer provides a means to build complex architectures like branched or cyclic peptides while retaining a natural backbone conformation. In contrast, the D-isomer is a powerful asset for drug development, offering a proven strategy to overcome the primary hurdle of proteolytic instability and to engineer specific, non-natural conformations for targeted biological activity. A thorough understanding of their stereochemical differences is fundamental to their rational and effective application, enabling the design and synthesis of next-generation peptide therapeutics with enhanced stability, potency, and selectivity.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Bachem. (2021, March 18). Z - Benzyloxycarbonyl.

- Vertex AI Search. (n.d.).

- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH 252049-08-4 wiki.

- Rodrigues, M., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.

- Master Organic Chemistry. (2018, June 7).

- Royal Society of Chemistry. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems.

- Albericio, F., et al. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 17). The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis.

- Al-Obeed, O., et al. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.

- ChemicalBook. (n.d.). FMOC-DAB(Z)-OH CAS#: 252049-08-4.

- University of Calgary. (n.d.). Ch27 : Peptide synthesis.

- Santa Cruz Biotechnology. (n.d.). Fmoc-L-Dab(Z)-OH | CAS 252049-08-4.

- BenchChem. (n.d.). The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ChemicalBook. (2025, September 25). FMOC-DAB(Z)-OH | 252049-08-4.

- Kiyota, T., et al. (n.d.). Effect of D-Amino Acid-Containing Basic Peptides with Different Hydrophobicity on the Antimicrobial and Cytotoxic Activity. Bulletin of the Chemical Society of Japan | Oxford Academic.

- BenchChem. (n.d.). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- ChemPep. (n.d.). 387824-79-5 | this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. guidechem.com [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. peptide.com [peptide.com]

- 14. books.rsc.org [books.rsc.org]

- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Solvation: A Technical Guide to Fmoc-D-Dab(Z)-OH Solubility for Peptide Synthesis

Foreword: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of each coupling step hinges on the complete and efficient dissolution of the incoming Fmoc-protected amino acid. Incomplete solubilization is a primary contributor to failed couplings, leading to deletion sequences and challenging purifications that compromise final peptide purity and yield. This guide provides an in-depth exploration of the solubility characteristics of Fmoc-D-2,4-diaminobutyric acid(Z)-OH (Fmoc-D-Dab(Z)-OH), a crucial building block for introducing conformational constraints and functionalization sites in peptide chains. As researchers and drug development professionals, a comprehensive understanding of its behavior in various solvents is not merely advantageous; it is fundamental to achieving robust and reproducible synthetic outcomes.

Understanding this compound: A Structural Perspective on Solubility

This compound is a non-proteinogenic amino acid derivative prized for its unique structural features.[1] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid- and hydrogenolysis-labile benzyloxycarbonyl (Z) group.[1] This orthogonal protection scheme allows for selective deprotection and modification of the side chain, enabling the synthesis of branched or cyclic peptides.[1]

However, the very features that make it synthetically valuable—the bulky, aromatic Fmoc and Z groups—also govern its solubility profile. These large, hydrophobic moieties significantly influence the molecule's ability to interact with and dissolve in different solvents.

Molecular Structure of this compound:

The solubility of this compound, like other Fmoc-protected amino acids, is a delicate interplay between the polarity of the solvent and the inherent properties of the molecule itself.

Dimethylformamide (DMF): The Workhorse Solvent

N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-based solid-phase peptide synthesis.[5][6] Its polar aprotic nature makes it an excellent solvent for a wide range of organic molecules, including protected amino acids.

While specific quantitative solubility data for this compound in DMF is not extensively published, empirical evidence from laboratories worldwide confirms its adequate solubility for standard coupling concentrations (typically 0.2 to 0.5 M). However, achieving complete dissolution can sometimes require more than simple mixing.

Key Considerations for Dissolving this compound in DMF:

-

Solvent Quality: The purity of DMF is paramount. The presence of amine impurities can lead to premature Fmoc deprotection, while water content can affect coupling efficiency.[5] Always use high-purity, amine-free DMF.

-

Temperature: Gentle warming can significantly enhance the rate of dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.

-

Agitation: Vigorous vortexing or sonication is often necessary to break down aggregates and achieve a clear solution.[7]

Comparative Solubility in Other Organic Solvents

While DMF is the primary choice, other solvents can be employed, either as alternatives or in co-solvent systems, to address specific solubility challenges. The selection of a solvent should always be guided by its compatibility with the solid support and the overall synthetic strategy.

| Solvent | Polarity | Suitability for SPPS | Notes on this compound Solubility |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Generally good solubility, may require sonication or gentle warming. The standard solvent for most applications.[5][8] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Often a stronger solvent than DMF for poorly soluble protected amino acids.[7] Can be a good alternative if solubility issues persist in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Excellent solvent for many organic compounds, but its higher viscosity and potential for side reactions with certain amino acids (like Met and Cys) require careful consideration.[9][10] |

| Dichloromethane (DCM) | Nonpolar | High | Often used for resin swelling and some coupling protocols.[5] The solubility of this compound is expected to be lower in DCM compared to DMF or NMP. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Used in some purification protocols and as a co-solvent. May be used to dissolve hydrophobic peptides.[10] |

| Tetrahydrofuran (THF) | Moderately Polar | Low | Not typically a primary solvent for coupling due to its lower polarity and potential to interfere with some coupling reagents. |

Expert Insight: The principle of "like dissolves like" is a useful starting point. The large, relatively nonpolar Fmoc and Z groups suggest that highly polar protic solvents like water or methanol will be poor choices for initial dissolution. Indeed, this compound is described as being only slightly soluble in water.[2][4]

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can impact the dissolution of this compound. A thorough understanding of these variables is crucial for troubleshooting and optimizing your synthetic workflow.

-

Temperature: As with most dissolution processes, increasing the temperature generally increases solubility. However, this must be balanced against the thermal stability of the compound.

-

Particle Size: Smaller particle sizes present a larger surface area to the solvent, facilitating faster dissolution.[11]

-

Purity of the Amino Acid Derivative: Impurities can sometimes affect the crystal lattice and, consequently, the solubility.

-

Presence of Additives: In the context of a coupling reaction, the presence of activating agents (e.g., HBTU, HATU) and bases (e.g., DIPEA) in the solution can influence the overall solubility of the amino acid derivative.[6]

Experimental Protocol: A Self-Validating System for Dissolution

This protocol provides a robust, step-by-step methodology for the dissolution of this compound for use in SPPS. The inclusion of visual checks ensures a self-validating process.

Materials and Equipment:

-

This compound

-

High-purity, amine-free DMF

-

Vortex mixer

-

Ultrasonic bath

-

Appropriate glass vial

Protocol:

-

Weighing: Accurately weigh the required amount of this compound into a clean, dry glass vial.

-

Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).

-

Initial Agitation: Immediately cap the vial and vortex vigorously for 30-60 seconds.

-

Visual Inspection: Observe the solution. If undissolved particles remain, proceed to the next step.

-

Sonication: Place the vial in an ultrasonic bath for 2-5 minutes. The cavitation energy will help to break up any aggregates.

-

Second Visual Inspection: Check for a clear, homogenous solution. If particulates are still visible, gentle warming may be required.

-

Gentle Warming (Optional): Warm the solution to 30-40°C for a short period while continuing to agitate. Caution: Do not overheat, as this may cause degradation.

-

Final Confirmation: The final solution should be completely clear and free of any visible particles before being used in the coupling reaction.

Workflow for Dissolving this compound

Sources

- 1. nbinno.com [nbinno.com]

- 2. FMOC-DAB(Z)-OH CAS#: 252049-08-4 [m.chemicalbook.com]

- 3. FMOC-DAB(Z)-OH | 252049-08-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifetein.com [lifetein.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. ascendiacdmo.com [ascendiacdmo.com]

An In-depth Technical Guide to the Storage and Stability of Fmoc-D-Dab(Z)-OH

Executive Summary: Preserving the Integrity of a Critical Reagent

Fmoc-D-Dab(Z)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct and orthogonal protecting groups, allows for the strategic incorporation of a diaminobutyric acid residue, which is pivotal for creating peptides with modified structural constraints, enhanced biological activity, or sites for specific chemical conjugation. The high reactivity and financial value of this reagent demand a rigorous understanding of its stability profile. This guide provides a comprehensive framework for its storage, handling, and stability assessment, moving beyond simple instructions to explain the underlying chemical principles that govern its integrity. Adherence to these guidelines is critical for ensuring batch-to-batch reproducibility, maximizing peptide yield and purity, and preventing the costly failure of complex synthetic routes.

Chemical Profile and Structural Rationale

To effectively manage the stability of this compound, one must first appreciate its molecular structure and the specific roles and liabilities of each constituent part.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the alpha-amine, this is the temporary protecting group. Its defining characteristic is its lability to basic conditions, typically piperidine, which proceeds via a β-elimination mechanism[1][2]. This property is fundamental to the iterative cycle of SPPS. However, this base sensitivity also represents a primary stability concern.

-

Z (Benzyloxycarbonyl or Cbz) Group: Protecting the side-chain gamma-amine, the Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final peptide cleavage from the resin[3][4]. It is considered an orthogonal protecting group and is typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C)[3][5].

-

D-Dab Core: The D-2,4-diaminobutyric acid core provides the structural backbone. The D-chiral configuration is stable under recommended storage conditions and not prone to racemization[6].

The compound typically presents as a white crystalline powder with slight solubility in water[7].

Diagram 1: Chemical structure of this compound.

Core Stability Principles and Degradation Pathways

The long-term viability of this compound is threatened by three primary environmental factors: temperature, moisture, and atmospheric conditions. Understanding these threats allows for proactive mitigation.

Susceptibility to Moisture (Hydrolysis)

Moisture is the most critical factor impacting the stability of Fmoc-protected amino acids[6][8]. Atmospheric water can initiate two primary degradation reactions:

-

Ester Hydrolysis: The carboxylic acid can be susceptible to reactions in the presence of moisture, although this is less common under simple storage.

-

Fmoc Group Hydrolysis: More significantly, moisture can facilitate the slow hydrolysis of the Fmoc-carbamate linkage, especially if trace basic or acidic impurities are present.

Thermal Sensitivity

While stable at ambient temperatures for short durations, elevated temperatures accelerate all degradation processes[9]. The Fmoc group, in particular, can undergo thermal cleavage at temperatures approaching 120°C, even without a base[6]. Long-term storage at room temperature is not recommended as it can lead to a gradual decline in purity.

Potential Degradation Pathways

The primary degradation pathways involve the cleavage of the protecting groups.

-

Premature Fmoc-Deprotection: Exposure to any basic environment (e.g., amine vapors in the lab, basic impurities on glassware) can cleave the Fmoc group, yielding the free alpha-amine. This is the most common degradation pathway.

-

Z-Group Cleavage: While robust, the Z group is not impervious. It can be cleaved by strong acids or reducing conditions[3]. Accidental exposure to such reagents, or storage in an environment with reactive vapors, could compromise the side-chain protection.

-

Oxidation: While the Dab core is not highly susceptible, amino acids containing residues like Met or Trp are prone to oxidation[10]. As a general best practice, minimizing exposure to atmospheric oxygen is prudent.

Diagram 2: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

A disciplined approach to storage and handling is essential for preserving the reagent's integrity.

Quantitative Storage Recommendations

The following conditions are recommended based on established best practices for high-purity Fmoc-amino acids.

| Parameter | Recommended Condition | Rationale & Causality |

| Long-Term Storage (>1 month) | -20°C or lower in a freezer [7][8]. | Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition, ensuring maximal shelf-life[10]. |

| Short-Term Storage (<1 month) | 2°C to 8°C in a refrigerator [11]. | Sufficiently slows degradation for routine use. Acceptable for working stock but not archival storage[8]. |

| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) [7][8]. | Displaces atmospheric oxygen and, more importantly, moisture. This directly prevents oxidative degradation and hydrolysis[6]. |

| Moisture Control | Tightly sealed container, stored in a desiccator [8]. | Minimizes the ingress of atmospheric moisture, which is the primary catalyst for the hydrolysis of the Fmoc group[6]. |

| Light Exposure | Store in an opaque or amber container in the dark [7][10]. | Protects against potential photolytic degradation. While the fluorenyl group is generally stable, this is a standard precaution for complex organic molecules. |

Step-by-Step Handling and Dispensing Workflow

Incorrectly dispensing the reagent can introduce more degradation risk than months of improper storage. The following workflow is a self-validating system to prevent contamination.